molecular formula C18H24N2O2S B251231 N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea

N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea

Katalognummer: B251231
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: ZUYVUBWXXGSUOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea is a complex organic compound characterized by the presence of an adamantyl group, a furan ring, and a carbamothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-adamantylamine with furan-2-carbaldehyde to form an imine intermediate. This intermediate is then reacted with thioacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines.

    Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted adamantyl compounds.

Wissenschaftliche Forschungsanwendungen

N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity to enzymes or receptors. The furan ring and carbamothioyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1-adamantyl)-N-(pyridin-2-ylmethylcarbamothioyl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

    2-(1-adamantyl)-N-(thiophen-2-ylmethylcarbamothioyl)acetamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(1-adamantylacetyl)-N'-(2-furylmethyl)thiourea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C18H24N2O2S

Molekulargewicht

332.5 g/mol

IUPAC-Name

2-(1-adamantyl)-N-(furan-2-ylmethylcarbamothioyl)acetamide

InChI

InChI=1S/C18H24N2O2S/c21-16(20-17(23)19-11-15-2-1-3-22-15)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h1-3,12-14H,4-11H2,(H2,19,20,21,23)

InChI-Schlüssel

ZUYVUBWXXGSUOB-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NCC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.